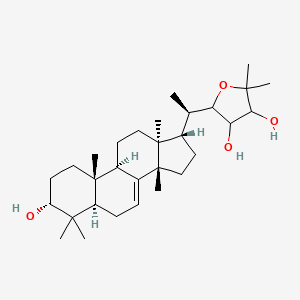
Chlormephos-oxon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlormephos, also known as Chlormethylfos, is an organothiophosphate insecticide . It is classified as an extremely hazardous substance in the United States . It exhibits its toxic effects via the inhibition of the enzyme acetylcholinesterase . This is the same mechanism of action as the notorious chemical weapons known as V-series nerve agents .
Synthesis Analysis
The synthesis of Chlormephos-oxon and similar organophosphorus insecticides typically involves complex chemical reactions. These reactions often require the use of advanced laboratory techniques and equipment . The QuEChERS method is a commonly used analytical procedure for preparing samples of fruits and vegetables while performing a multi-residues pesticides analysis in combination with GC-MS and LC-MS systems .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as GC-MS/MS . These techniques allow for the identification and quantification of the compound, even in complex mixtures . The structure selective MS/MS detection for the quantitation of pesticides residues using multiple reaction monitoring methods (MRM) in fruits and vegetables has been proven to overcome matrix effects .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The use of techniques such as multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis can be useful in understanding these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various analytical techniques . These properties are crucial in understanding the behavior of the compound in the environment .Applications De Recherche Scientifique
Toxicity and Environmental Presence : Chlorpyrifos-oxon is a highly potent oxygen analog of the organophosphorus pesticide, chlorpyrifos. It has been found in environmental samples, particularly in air and surface residues following agricultural applications. Its toxicity is a major concern due to its increased potency compared to the parent compound (Armstrong et al., 2013).
Photodegradation Studies : Research on the photodegradation of chlormephos (chlorpyrifos) in the presence of oxygenated acetonitrile solutions has revealed oxidative desulphurisation processes. This is significant for understanding the environmental fate and degradation pathways of chlormephos and its oxon derivatives (Buckland & Davidson, 1987).
Inhibition of Enzymes : Chlorpyrifos oxon inhibits various enzymes, including carboxylesterase 1 and 2, as well as monoacylglycerol lipase. These enzymes are crucial in the metabolism of xenobiotic and endobiotic compounds, highlighting the potential for widespread biological effects from exposure (Crow et al., 2012).
Toxicity to Amphibians : The compound has been shown to be highly toxic to amphibians, such as the foothill yellow-legged frog (Rana boylii), with its oxon derivatives being significantly more toxic than the parent compounds. This suggests a risk to amphibian populations from environmental contamination (Sparling & Fellers, 2007).
Gas-Phase Degradation and Atmospheric Impact : The gas-phase degradation of chlorpyrifos and chlorpyrifos-oxon in relation to OH radicals has been investigated, providing insights into their atmospheric lifetimes and the significance of photolysis in their environmental fate (Muñoz et al., 2014).
Pesticide Oxidation by Chloroperoxidase : Chloroperoxidase-mediated oxidation of organophosphorus pesticides, including chlormephos, has been studied. This enzymatic process is significant for understanding the biotransformation and potential detoxification pathways of these pesticides (Hernández et al., 1998).
Acetylcholinesterase Inhibition Dynamics : Chlorpyrifos-oxon and its comparison with paraoxon in inhibiting acetylcholinesterase have been studied, revealing complex interactions and potential implications for assessing exposure risks and toxicological effects (Kousba et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[chloromethylsulfanyl(ethoxy)phosphoryl]oxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO3PS/c1-3-8-10(7,9-4-2)11-5-6/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBZJBLNRDSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
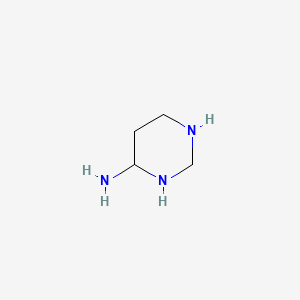

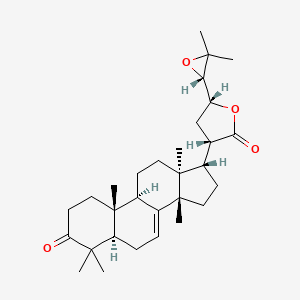
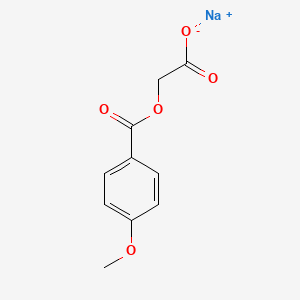
![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)
![benzyl N-[(2S)-1-[[2-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B579176.png)

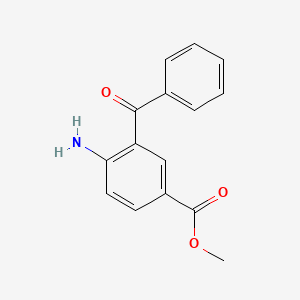
![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
![Ethanone, 1-[4-(1-propenyl)phenyl]- (9CI)](/img/no-structure.png)
![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)
